3-(4-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(4-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a cyclopentyl ring, and multiple methyl groups attached to the imidazopurine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the protein tyrosine kinase (PTK) family, which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. The most active derivatives of the compound showed significant inhibitory activities against EGFR-TK . This inhibition disrupts the normal function of the receptor, leading to changes in the cellular activities it regulates.
Biochemical Pathways
The inhibition of EGFR-TK affects various biochemical pathways. EGFR-TK is involved in numerous pathways that regulate cellular activities. When its activity is inhibited, these pathways are disrupted, leading to downstream effects such as altered cell growth and differentiation .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, two derivatives of the compound exhibited excellent broad-spectrum cytotoxic activity against NCI 60 cancer cell lines . Additionally, one derivative was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line .
Preparation Methods
The synthesis of 3-(4-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopurine ring system.
Introduction of the chlorobenzyl group: This is achieved through a substitution reaction where a chlorobenzyl halide reacts with the imidazopurine intermediate.
Addition of the cyclopentyl ring: This step involves the alkylation of the imidazopurine core with a cyclopentyl halide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(4-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-(4-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazopurine derivatives with varying substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their biological activity and chemical properties. For example:
7-alkyl-7H-tetrazolo[1,5-g]purine derivatives: These compounds have shown anticonvulsant and antidepressant activities.
7-benzyl-3H-[1,2,4]triazolo[3,1-i]purine: This compound has been studied for its crystallographic and theoretical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c1-13-14(2)28-18-19(24-21(28)27(13)17-6-4-5-7-17)25(3)22(30)26(20(18)29)12-15-8-10-16(23)11-9-15/h8-11,17H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUGJPUFUBNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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